3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine 3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 891109-64-1
VCID: VC6741497
InChI: InChI=1S/C17H11ClFN5S/c18-13-4-1-5-14(19)12(13)10-25-17-22-21-16-7-6-15(23-24(16)17)11-3-2-8-20-9-11/h1-9H,10H2
SMILES: C1=CC(=C(C(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)F
Molecular Formula: C17H11ClFN5S
Molecular Weight: 371.82

3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine

CAS No.: 891109-64-1

Cat. No.: VC6741497

Molecular Formula: C17H11ClFN5S

Molecular Weight: 371.82

* For research use only. Not for human or veterinary use.

3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine - 891109-64-1

Specification

CAS No. 891109-64-1
Molecular Formula C17H11ClFN5S
Molecular Weight 371.82
IUPAC Name 3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C17H11ClFN5S/c18-13-4-1-5-14(19)12(13)10-25-17-22-21-16-7-6-15(23-24(16)17)11-3-2-8-20-9-11/h1-9H,10H2
Standard InChI Key NUPYODVDVCAVSV-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)F

Introduction

Structural and Molecular Details

Molecular Formula: C16H10ClFN4S
Molecular Weight: Approximately 344.8 g/mol
IUPAC Name: 3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}- triazolo[4,3-b]pyridazin-6-yl)pyridine

This compound features a triazolopyridazine core substituted with a pyridine ring and a sulfanyl group bonded to a chlorofluorobenzyl moiety. The presence of halogen atoms (chlorine and fluorine) contributes to its unique physicochemical properties.

Synthesis Pathways

The synthesis of this compound involves multistep reactions starting from triazolopyridazine derivatives:

  • Formation of the Triazolopyridazine Core:

    • The triazolopyridazine scaffold is synthesized via cyclization reactions involving hydrazine derivatives and pyridazine precursors.

  • Introduction of the Sulfanyl Group:

    • A nucleophilic substitution reaction introduces the sulfanyl group using a chlorofluorobenzyl halide as the electrophile.

  • Pyridine Substitution:

    • The final step involves coupling the pyridine ring at position 6 of the triazolopyridazine core using catalytic methods.

These steps require controlled reaction conditions to ensure regioselectivity and high yields.

Pharmacological Potential

Compounds containing the triazolo[4,3-b]pyridazine framework exhibit diverse biological activities:

  • Antimalarial Activity: Similar derivatives have shown efficacy against Plasmodium falciparum with IC50 values in the micromolar range .

  • Antifungal Properties: Triazole-based compounds are known for their activity against Candida albicans and other fungal strains .

  • Anti-inflammatory Effects: Triazolopyridazines have been reported to inhibit pro-inflammatory mediators.

Mechanism of Action

The compound likely interacts with biological targets such as enzymes or receptors through hydrogen bonding (via nitrogen atoms in the triazole ring) and hydrophobic interactions (via aromatic rings).

Comparison with Related Compounds

Compound NameMolecular Weight (g/mol)Biological Activity
3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-...)~344.8Antimalarial, antifungal
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5...~478.8Broader spectrum antifungal
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo...~400Anti-leishmanial

Limitations and Future Research

While promising, this compound requires further evaluation:

  • Toxicity Studies:

    • Halogenated compounds may exhibit cytotoxicity; hence, toxicity profiling is essential.

  • Optimization for Solubility:

    • Modifications to improve aqueous solubility could enhance its pharmacokinetic profile.

  • Target Validation:

    • Molecular docking studies can identify specific enzyme or receptor targets for therapeutic applications.

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